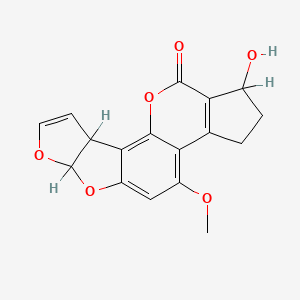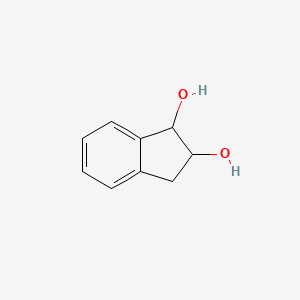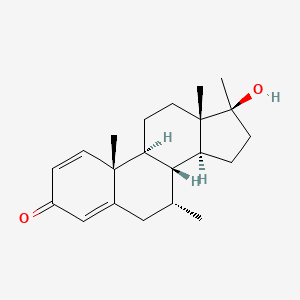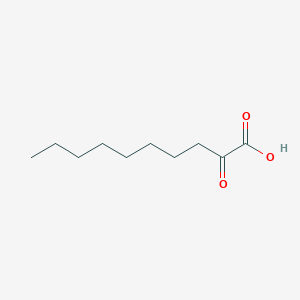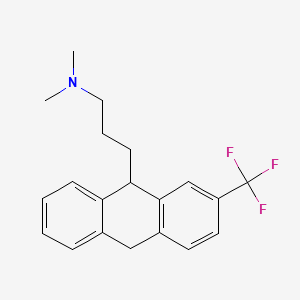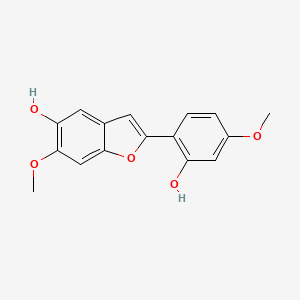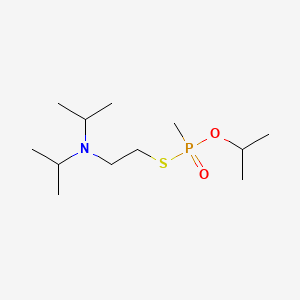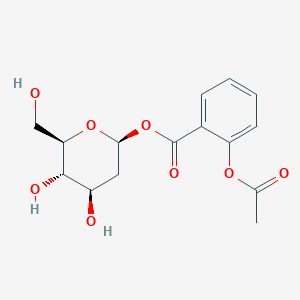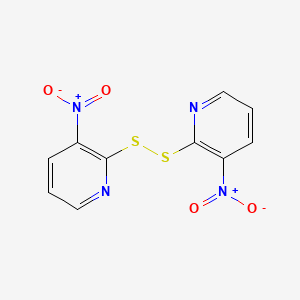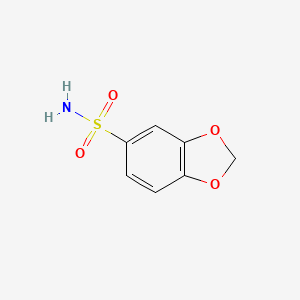
丝胶蛋白
描述
Sericin is a natural, water-soluble protein derived from the Bombyx mori silkworm, which is widely used in the food, pharmaceutical, cosmetic and textiles industries. It has been shown to possess a variety of beneficial properties, including antioxidant, anti-aging, anti-inflammatory, antimicrobial, and wound-healing activities.
科学研究应用
生物医学和化妆品应用
丝胶蛋白是一种从丝绸中获得的糖蛋白,具有多种有益于生物医学应用的生物活性。其抗氧化特性和保湿能力使其在细胞培养和组织工程中很有用。丝胶蛋白对角质形成细胞和成纤维细胞的作用导致了用于皮肤组织修复的生物材料的开发,特别是作为伤口敷料。由于其诱导类骨羟基磷灰石成核的能力,它还用于骨组织工程。此外,其化学反应性和 pH 响应性使其适用于药物递送,提高药物的生物活性 (Lamboni, Gauthier, Yang, & Wang, 2015).
纳米技术和生物医学应用
丝胶蛋白固有的生物学特性使其能够用于各种生物医学应用的药物制剂中,包括抗肿瘤、抗菌和抗氧化活性。它在组织修复和与细胞过程(如细胞凋亡和细胞迁移)中的作用突出了其在非常规疗法中的潜力 (Das, Shin, Campos, Fraceto, Rodriguez-Torres, Mariano, de Araújo, Fernández‐Luqueño, & Grillo, 2021).
纺织和化妆品工业
用丝胶蛋白改性棉织物展示了其在纺织应用中的多功能性。丝胶蛋白与棉织物表面结合,影响其白度和防皱性能。这展示了丝胶蛋白在提高纺织品质量和功能方面的潜力 (Guoqiang, 2007).
食品工业
在食品工业中,丝胶蛋白的乳化性能特别有用。其高分子量级分表现出抗氧化活性,其亲水氨基酸使其成为一种有效的乳化剂,适用于蛋黄酱和沙拉酱等产品。这突出了丝胶蛋白作为食品工业中天然功能性添加剂的潜力 (Züge, da Silva, Hamerski, Ribani, Gimenes, & Scheer, 2017).
环境应用
丝胶蛋白在环境应用中也发挥着作用,例如收获微藻物种,表明其在可持续生物燃料生产和环境修复中的潜力 (Choi, 2016).
作用机制
Target of Action
Sericic acid, a pentacyclic triterpenoid , primarily targets the NF-κB and Nrf2 pathways . These pathways play crucial roles in inflammation and oxidative stress, respectively .
Mode of Action
Sericic acid interacts with its targets by inhibiting proteins related to the NF-κB signaling pathway and promoting the expression of Nrf2 and its downstream protein HO-1 . This dual action helps to modulate both inflammation and oxidative stress .
Biochemical Pathways
The NF-κB pathway is involved in the regulation of immune and inflammatory responses. Sericic acid inhibits this pathway, thereby reducing the levels of inflammatory factors such as NO, TNF-α, IL-6, and IL-1β . On the other hand, the Nrf2 pathway regulates the expression of antioxidant proteins. Sericic acid activates this pathway, leading to an increase in the expression level of SOD, an important antioxidant enzyme .
Result of Action
The modulation of the NF-κB and Nrf2 pathways by sericic acid results in anti-inflammatory and antioxidant effects . In animal and cellular inflammation models, sericic acid has been shown to reduce the levels of inflammatory and oxidative stress factors . In a dextran sulfate-induced ulcerative colitis mouse model, sericic acid alleviated the shortening of colon length and colon pathological damage caused by DSS .
安全和危害
未来方向
生化分析
Biochemical Properties
Sericic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a weak inhibitor of phosphodiesterase 4A (PDE4A), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4A, sericic acid can increase cAMP levels, which in turn modulates various cellular processes . Additionally, sericic acid interacts with proteins involved in the NF-κB signaling pathway, inhibiting the phosphorylation of IKKα/β and subsequently reducing the activation of NF-κB .
Cellular Effects
Sericic acid exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cell models, sericic acid inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Furthermore, sericic acid upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD), thereby reducing oxidative stress in cells . These effects contribute to its potential therapeutic applications in conditions like ulcerative colitis.
Molecular Mechanism
The molecular mechanism of sericic acid involves its interactions with various biomolecules and its impact on gene expression. Sericic acid binds to and inhibits the activity of PDE4A, leading to increased levels of cAMP . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates IKKα/β, preventing the activation of NF-κB . Additionally, sericic acid promotes the activation of the Nrf2 pathway, leading to the upregulation of antioxidant response elements (AREs) and the expression of genes involved in oxidative stress defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sericic acid have been observed to change over time. Sericic acid is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, sericic acid has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in vivo have demonstrated that sericic acid can ameliorate chronic inflammatory conditions, such as ulcerative colitis, by modulating key signaling pathways .
Dosage Effects in Animal Models
The effects of sericic acid vary with different dosages in animal models. At lower doses, sericic acid exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, sericic acid can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Sericic acid is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as PDE4A and proteins in the NF-κB and Nrf2 pathways . By modulating these pathways, sericic acid can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, sericic acid is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of sericic acid within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of sericic acid is crucial for its activity and function. Sericic acid is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct sericic acid to its sites of action . Understanding the subcellular distribution of sericic acid can provide insights into its mechanisms of action and therapeutic potential.
属性
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIQVSCCFRXSJV-GOVAGAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970632 | |
| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55306-03-1 | |
| Record name | Sericic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities reported for Sericic acid?
A1: Research indicates that Sericic acid possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, Sericic acid demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].
Q2: Which plant sources are known to contain Sericic acid?
A2: Sericic acid has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].
Q3: What structural features characterize Sericic acid?
A3: Sericic acid is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].
Q4: How does Sericic acid exert its anti-inflammatory effects?
A4: While the exact mechanism remains under investigation, recent studies suggest that Sericic acid may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, Sericic acid may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].
Q5: Has the potential of Sericic acid to cross the blood-brain barrier been explored?
A5: While Sericic acid itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of Sericic acid), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of Sericic acid and its derivatives in addressing central nervous system disorders.
Q6: Are there any analytical methods available for quantifying Sericic acid in plant material?
A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of Sericic acid along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing Sericic acid.
Q7: What are the traditional medicinal uses of plants rich in Sericic acid?
A7: Ethnobotanical data reveals the use of Sericic acid-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].
Q8: Has Sericic acid demonstrated any inhibitory activity against specific enzymes?
A8: Interestingly, Sericic acid, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.
Q9: Have any structure-activity relationship (SAR) studies been conducted on Sericic acid?
A9: While dedicated SAR studies focusing solely on Sericic acid are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


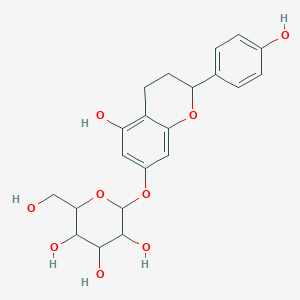
![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
